molecular formula C10H11ClO4S B3046485 Methyl 2-(chlorosulfonyl)-5-ethylbenzoate CAS No. 1247825-38-2

Methyl 2-(chlorosulfonyl)-5-ethylbenzoate

Cat. No.: B3046485
CAS No.: 1247825-38-2
M. Wt: 262.71
InChI Key: LDYPWRZHRJZYHE-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)-5-ethylbenzoate is an organic compound with the molecular formula C10H11ClO4S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a chlorosulfonyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(chlorosulfonyl)-5-ethylbenzoate typically involves the chlorosulfonylation of methyl 5-ethylbenzoate. The reaction is carried out by treating methyl 5-ethylbenzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    Chlorosulfonylation Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(chlorosulfonyl)-5-ethylbenzoate undergoes various chemical reactions, including:

  • Nucleophilic Substitution:

      Reagents: Nucleophiles such as amines, alcohols, or thiols

      Conditions: Typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrogen chloride formed during the reaction.

      Products: Substituted benzoates, where the chlorosulfonyl group is replaced by the nucleophile.

  • Reduction:

      Reagents: Reducing agents such as tin(II) chloride or sodium borohydride

      Conditions: Conducted under mild conditions to prevent over-reduction.

      Products: Sulfonyl derivatives, where the chlorosulfonyl group is reduced to a sulfonyl group.

  • Hydrolysis:

      Reagents: Water or aqueous base

      Conditions: Typically carried out under acidic or basic conditions to facilitate the hydrolysis of the ester group.

      Products: Benzoic acid derivatives, where the ester group is hydrolyzed to a carboxylic acid.

Scientific Research Applications

Methyl 2-(chlorosulfonyl)-5-ethylbenzoate has several scientific research applications, including:

  • Pharmaceuticals:

    • Used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory or antimicrobial properties.
  • Agrochemicals:

    • Employed in the development of herbicides and pesticides due to its ability to modify biological activity through structural changes.
  • Materials Science:

    • Utilized in the synthesis of advanced materials, such as polymers and resins, where the chlorosulfonyl group can be used to introduce functional groups that enhance material properties.

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)-5-ethylbenzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Methyl 2-(chlorosulfonyl)-5-ethylbenzoate can be compared with other chlorosulfonyl-substituted benzoates, such as:

  • Methyl 2-(chlorosulfonyl)benzoate:

    • Similar structure but lacks the ethyl group, resulting in different reactivity and applications.
  • Methyl 2-(chlorosulfonyl)-4-methylbenzoate:

    • Contains a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
  • Methyl 2-(chlorosulfonyl)-3-nitrobenzoate:

    • Contains a nitro group, which significantly alters its chemical properties and potential applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

methyl 2-chlorosulfonyl-5-ethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-3-7-4-5-9(16(11,13)14)8(6-7)10(12)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYPWRZHRJZYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272921
Record name Methyl 2-(chlorosulfonyl)-5-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247825-38-2
Record name Methyl 2-(chlorosulfonyl)-5-ethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1247825-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(chlorosulfonyl)-5-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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